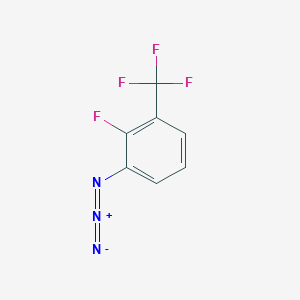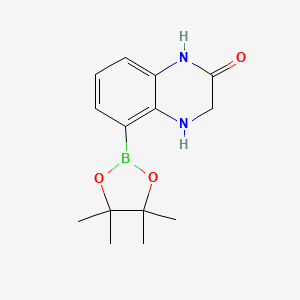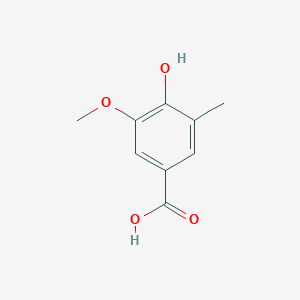![molecular formula C12H9F2N5O B13464529 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridinyl group substituted with a difluoroethyl moiety, attached to a purin-6-ol scaffold. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of the pyridinyl group with a halogenated purin-6-ol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the purin-6-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridinyl or purin-6-ol moieties.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated purin-6-ol derivative.
Wissenschaftliche Forschungsanwendungen
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The purin-6-ol scaffold can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol is unique due to its combination of a difluoroethyl-substituted pyridinyl group and a purin-6-ol scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H9F2N5O |
|---|---|
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
8-[6-(1,1-difluoroethyl)pyridin-2-yl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H9F2N5O/c1-12(13,14)7-4-2-3-6(17-7)9-18-8-10(19-9)15-5-16-11(8)20/h2-5H,1H3,(H2,15,16,18,19,20) |
InChI-Schlüssel |
OEQQAISDFDQOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC(=N1)C2=NC3=C(N2)C(=O)NC=N3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


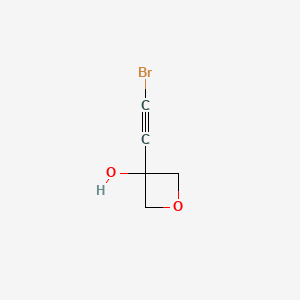
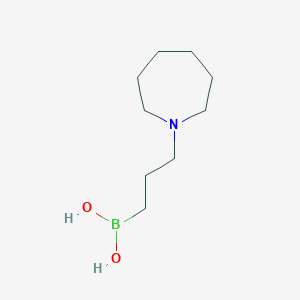
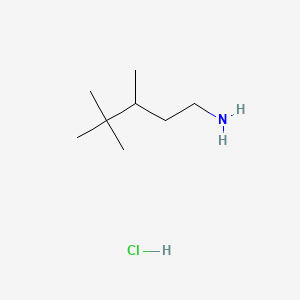
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
amine](/img/structure/B13464467.png)

![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)

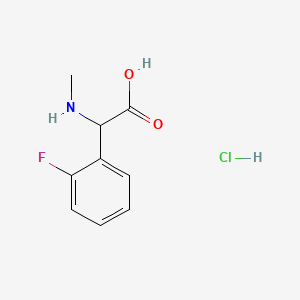
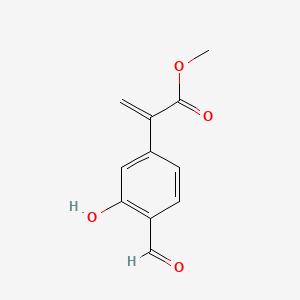
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
